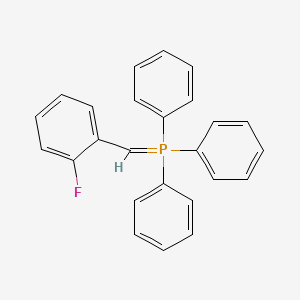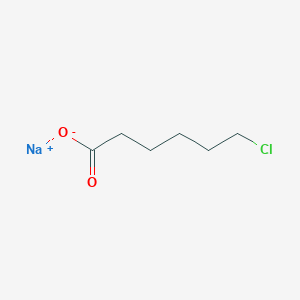
1,3-Diazepane
概要
説明
1,3-Diazepane: is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions. It is a structural isomer of diazepine and is found in various natural products and synthetic compounds. The presence of nitrogen atoms in the ring imparts unique chemical and biological properties to this compound, making it a valuable scaffold in medicinal chemistry and drug design .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diazepane can be synthesized through several methods, including cyclization reactions and reductive amination. One common method involves the cyclization of 1,4-diaminobutane with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the diazepane ring .
Another approach involves the use of rhodacyclopentanones derived from carbonylative activation of cyclopropyl ureas. These intermediates can be captured by pendant nucleophiles, leading to the formation of 1,3-diazepanes through a capture-collapse heterocyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes .
化学反応の分析
Types of Reactions
1,3-Diazepane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted diazepanes, and reduced amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
1,3-Diazepane has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the design of enzyme inhibitors, receptor ligands, and other bioactive molecules.
Biology: this compound derivatives are used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1,3-diazepane derivatives depends on their specific molecular targets. For example, in the case of enzyme inhibitors, this compound derivatives can bind to the active site of the enzyme, blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In the case of receptor ligands, this compound derivatives can interact with specific receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of neurotransmitter release or activation of signaling pathways .
類似化合物との比較
1,3-Diazepane can be compared with other similar compounds, such as:
1,4-Diazepane: Another seven-membered ring with nitrogen atoms at the 1 and 4 positions.
1,3,6-Trisubstituted 1,4-Diazepan-7-ones: These compounds have a similar ring structure but with additional substituents and a ketone group.
1,4-Oxazepane: A seven-membered ring with one nitrogen and one oxygen atom.
The uniqueness of this compound lies in its specific ring structure and the positioning of nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
1,3-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-4-7-5-6-3-1/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOWKDHBOFMERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[Methylsulfanyl(phenyl)methylidene]azanium;iodide](/img/structure/B8140325.png)


![N-[2-(dimethylamino)ethyl]-N'-ethylcarbodiimide hydrochloride](/img/structure/B8140358.png)
![2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine](/img/structure/B8140362.png)



